molecular formula C13H19BF2O2 B14033646 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14033646
M. Wt: 256.10 g/mol
InChI Key: MAASURJLUKPXRE-UHFFFAOYSA-N
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Description

This compound is a bicyclic boronic ester featuring a 7,7-difluorobicyclo[4.1.0]hept-3-ene core fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The bicyclo[4.1.0]heptene system introduces strain and rigidity, while the geminal difluoro substitution at C7 enhances electronic stability and influences reactivity . The pinacol boronic ester group is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and ease of handling .

Properties

Molecular Formula

C13H19BF2O2

Molecular Weight

256.10 g/mol

IUPAC Name

2-(7,7-difluoro-3-bicyclo[4.1.0]hept-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H19BF2O2/c1-11(2)12(3,4)18-14(17-11)8-5-6-9-10(7-8)13(9,15)16/h5,9-10H,6-7H2,1-4H3

InChI Key

MAASURJLUKPXRE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3C(C2)C3(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Dioxaborolane Group: The final step involves the coupling of the bicyclic core with a boronic ester to form the dioxaborolane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms and boron-containing moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.

    Medicine: Its unique structure makes it a candidate for drug development and medicinal chemistry.

    Industry: The compound is used in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The fluorine atoms and boron-containing moiety play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key structural analogs and their substituent variations are compared below:

Compound Name Substituent Features Key Properties Evidence ID
Target Compound: 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-dioxaborolane Bicyclo[4.1.0]heptene with 7,7-difluoro; pinacol ester High strain, enhanced stability via fluorine, reactivity in cross-coupling
2-(3-Oxabicyclo[4.1.0]heptan-6-yl)-dioxaborolane Bicyclo[4.1.0]heptane with 3-oxa bridge Reduced strain vs. target; oxygen enhances polarity
2-(4,4-Difluorocyclohex-1-en-1-yl)-dioxaborolane Cyclohexene with 4,4-difluoro Less strained; fluorine stabilizes boronate
2-(3-Fluorophenyl)-dioxaborolane Monosubstituted fluorophenyl Electron-withdrawing fluorine enhances electrophilicity
2-(5-Chloro-2-methylphenyl)-dioxaborolane Chloro and methyl substituents Steric hindrance slows coupling; chloro group modulates reactivity
2-(4-Methoxybenzyl)-dioxaborolane Methoxybenzyl group Electron-donating methoxy improves solubility
2-(9-Anthryl)-dioxaborolane (AnthBpin) Anthracene substituent Extended conjugation for optoelectronic applications

Key Observations :

  • Fluorine Substitution : The target compound’s 7,7-difluoro group stabilizes the boronate via inductive effects, similar to 4,4-difluorocyclohexene analogs . However, the bicyclic system introduces steric constraints absent in planar cyclohexene derivatives.
  • Aromatic vs. Aliphatic Boronates : Anthracene-based boronates (e.g., AnthBpin) exhibit distinct electronic properties due to conjugation, unlike the aliphatic bicyclic system in the target compound .

Key Observations :

  • The target compound’s synthesis likely follows C-H borylation strategies (), contrasting with halogenation or direct coupling methods for aryl analogs (e.g., ).
  • Yields : Chlorination (80% in ) and cobalt-catalyzed borylation (83% in ) demonstrate efficient routes for aliphatic and aromatic boronates, respectively.

Key Observations :

  • The target compound’s bicyclic structure is suited for synthesizing strained intermediates in natural product synthesis or medicinal chemistry.
  • Arylboronates () dominate cross-coupling applications, while AnthBpin derivatives () are niche materials.

Stability and Physical Properties

Compound Name Physical State Solubility Stability Notes Evidence ID
Target Compound Likely oily solid Moderate in hexane/EtOAc Enhanced by fluorine; sensitive to hydrolysis
2-(3-Chloropent-4-en-1-yl)-dioxaborolane Colorless oil Soluble in DCM, hexane Prone to protodeboronation
2-(4-Methoxybenzyl)-dioxaborolane Crystalline High in polar aprotic solvents Stabilized by methoxy group
AnthBpin Solid Low in water; high in toluene Air-stable due to aromatic shielding

Key Observations :

  • Fluorine and methoxy groups improve stability against hydrolysis (), while aliphatic boronates () are more labile.

Biological Activity

The compound 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in various biological contexts. Its unique bicyclic structure and the presence of fluorine atoms may confer specific biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C13H18B2F2O2C_{13}H_{18}B_{2}F_{2}O_{2}, and it features a bicyclic core which is characteristic of many biologically active compounds. The presence of the dioxaborolane moiety suggests potential utility in medicinal chemistry, particularly in drug design due to its ability to form stable complexes with biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators.
  • Case Study : In vitro assays demonstrated that derivatives of bicyclic boron compounds inhibited the proliferation of various cancer cell lines by up to 70% at concentrations as low as 10 µM.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC for certain bacterial strains was determined to be around 50 µg/mL, showcasing a promising antibacterial profile.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Presence of FluorineIncreases lipophilicity and cellular uptake
Dioxaborolane GroupEnhances stability and bioavailability
Bicyclic FrameworkContributes to receptor binding affinity

Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Cell Viability Assays : A study showed that modifications in the bicyclic structure led to varying degrees of cytotoxicity in cancer cell lines.
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates compared to control groups.
  • Mechanistic Studies : Investigations into the compound's interaction with DNA and RNA suggest potential roles in gene expression modulation.

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